N-(4-methoxybutyl)-2-methylcyclohexan-1-amine
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Overview
Description
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methoxybutyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar in structure due to the presence of a methoxy group but differs in its functional group and overall reactivity.
Methyl 4-methoxybutyrate: Shares the methoxybutyl group but has a different core structure and chemical properties.
Uniqueness
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-11-7-3-4-8-12(11)13-9-5-6-10-14-2/h11-13H,3-10H2,1-2H3 |
InChI Key |
XLNXYIIPOURCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCCCOC |
Origin of Product |
United States |
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